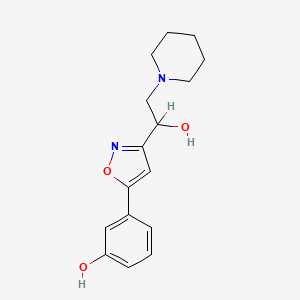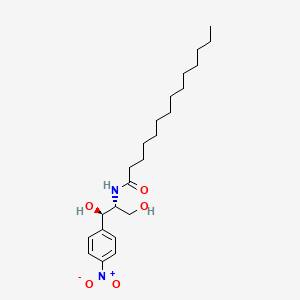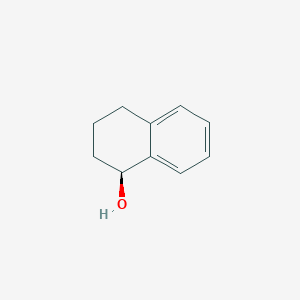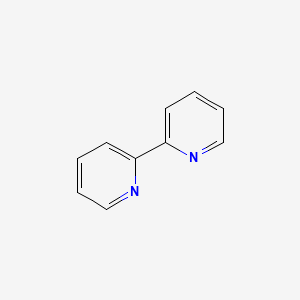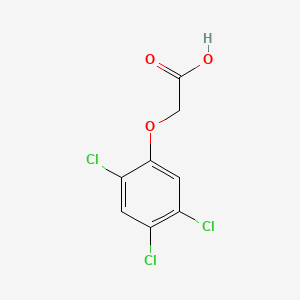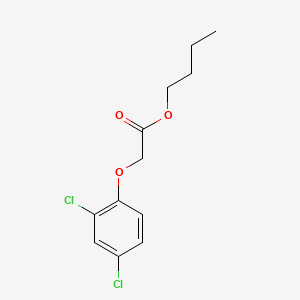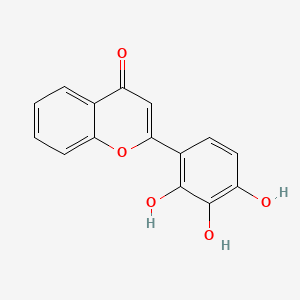
2-D08
概要
作用機序
2-D08は、SUMO化プロセスを阻害することで効果を発揮します。 SUMO活性化酵素E1またはE2 Ubc9-SUMOチオエステルの形成に影響を与えることなく、E2チオエステルコンジュゲートから基質へのSUMOの転移を特異的に阻害します . この阻害は、タンパク質の安定性、局在化、活性など、さまざまな細胞プロセスを阻害します .
生化学分析
Biochemical Properties
2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .
Cellular Effects
The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .
Temporal Effects in Laboratory Settings
Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .
Metabolic Pathways
2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .
準備方法
合成経路と反応条件
2-D08の合成には、特定の反応条件下での適切なフェノール化合物の縮合が含まれます。 詳細な合成経路と反応条件は機密情報であり、目的の純度と収率に応じて異なる場合が多いです .
工業生産方法
This compoundの工業生産では、通常、最適化された反応条件を用いて大規模合成を行い、高収率と高純度を確保します。 その後、再結晶化やクロマトグラフィーなどの技術を用いて精製します .
化学反応の分析
反応の種類
2-D08は、以下を含むさまざまな化学反応を起こします。
酸化: this compound中のヒドロキシル基は、特定の条件下で酸化される可能性があります。
還元: この化合物は、官能基を修飾するために還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます .
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化はキノンを生成する可能性がありますが、置換反応はさまざまなアルキル化誘導体を生成する可能性があります .
科学研究への応用
This compoundは、幅広い科学研究に応用されています。
科学的研究の応用
2-D08 has a wide range of scientific research applications:
類似化合物との比較
特性
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXTFSPCLZPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144707-18-6 | |
| Record name | 144707-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




